[(2-Methylsulfonyl)phenyl]benzoic acid
Overview
Description
[(2-Methylsulfonyl)phenyl]benzoic acid is a compound of significant interest in various fields, including chemistry, biology, and medicine. This compound features a benzoic acid moiety substituted with a 2-methylsulfonylphenyl group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylsulfonyl)phenyl]benzoic acid typically involves the reaction of 2-methylsulfonylbenzene with benzoic acid derivatives under controlled conditions. One common method includes the following steps:
Starting Materials: : 2-Methylsulfonylbenzene and benzoic acid.
Reaction Conditions: : The reaction is often catalyzed by a suitable acid catalyst and carried out under reflux conditions to ensure complete reaction.
Purification: : The resulting product is purified through crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production may involve:
Large-scale Reactors: : Utilization of reactors that facilitate high-temperature and high-pressure conditions to enhance reaction rates and yields.
Continuous Flow Processes: : Implementation of continuous flow processes to maintain a steady production rate and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylsulfonyl)phenyl]benzoic acid undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to modify the methylsulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Halogenating agents, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Can yield sulfoxides or sulfones.
Reduction: : Can result in the formation of alkyl-substituted benzoic acids.
Substitution: : Can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: : [(2-Methylsulfonyl)phenyl]benzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules.
Catalyst Development: : Used in the development and study of novel catalysts for various chemical reactions.
Biology and Medicine
Pharmacological Research: : Studied for potential therapeutic applications due to its unique chemical structure and biological activity.
Bioavailability Studies: : Evaluated for its ability to be absorbed and utilized within biological systems.
Industry
Material Science: : Employed in the development of new materials with specific properties, such as enhanced thermal stability or mechanical strength.
Environmental Applications: : Investigated for its potential use in environmental remediation processes.
Mechanism of Action
[(2-Methylsulfonyl)phenyl]benzoic acid exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, or cellular structures that it can bind to or modify.
Pathways Involved: : Cellular signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[(2-Methylsulfonyl)phenyl]acetic acid
[(2-Methylsulfonyl)phenyl]propionic acid
[(2-Methylsulfonyl)phenyl]butanoic acid
Comparison
[(2-Methylsulfonyl)phenyl]benzoic acid stands out due to its specific substitution pattern on the aromatic ring, which imparts unique reactivity and properties compared to its analogs. Its benzoic acid moiety provides distinct acidity and functional group compatibility that differentiates it from similar compounds.
Properties
IUPAC Name |
2-(2-methylsulfonylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVSERZVOLWEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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